molecular formula C11H14O4 B3162424 (2-Ethoxy-4-methyl-phenoxy)-acetic acid CAS No. 878425-43-5

(2-Ethoxy-4-methyl-phenoxy)-acetic acid

Cat. No. B3162424
CAS RN: 878425-43-5
M. Wt: 210.23 g/mol
InChI Key: NZXAPIHNEMOXKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethoxy-4-methyl-phenoxy)-acetic acid, also known as EMPA, is an organic compound that has a variety of applications in scientific research. It is a versatile compound that can be used as a reagent in organic synthesis, as well as a tool in biochemical and physiological studies. EMPA has a wide range of uses in the laboratory, from synthesizing new compounds to studying the biochemical effects of drugs.

Scientific Research Applications

(2-Ethoxy-4-methyl-phenoxy)-acetic acid has a variety of applications in scientific research. It is used as a reagent in organic synthesis, as well as a tool in biochemical and physiological studies. This compound has been used to synthesize a variety of compounds, such as substituted phenols, amines, and carboxylic acids. It has also been used to study the effects of drugs on biochemical processes, such as enzyme activity and protein binding.

Mechanism of Action

The mechanism of action of (2-Ethoxy-4-methyl-phenoxy)-acetic acid is not fully understood. It is believed that this compound binds to proteins and enzymes, altering their structure and function. It is also believed that this compound can act as an inhibitor of some enzymes, preventing them from catalyzing reactions.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. It has been shown to inhibit the activity of some enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been shown to affect the activity of certain proteins, such as the protein kinase C. In addition, this compound has been shown to affect the transport of certain molecules across cell membranes, as well as the expression of certain genes.

Advantages and Limitations for Lab Experiments

(2-Ethoxy-4-methyl-phenoxy)-acetic acid has several advantages for laboratory experiments. It is a relatively inexpensive compound, and it can be easily synthesized from readily available starting materials. It is also a versatile compound, with a wide range of applications in scientific research. However, this compound also has some limitations. It is a relatively unstable compound, and it is sensitive to light and heat.

Future Directions

There are several potential future directions for (2-Ethoxy-4-methyl-phenoxy)-acetic acid research. This compound could be further studied for its biochemical and physiological effects, as well as its potential applications in drug development. It could also be used as a tool to study the structure and function of proteins and enzymes. In addition, this compound could be used to synthesize a variety of new compounds, such as derivatives of phenols, amines, and carboxylic acids. Finally, this compound could be used to study the effects of drugs on biochemical processes, such as enzyme activity and protein binding.

properties

IUPAC Name

2-(2-ethoxy-4-methylphenoxy)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-3-14-10-6-8(2)4-5-9(10)15-7-11(12)13/h4-6H,3,7H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZXAPIHNEMOXKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C)OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Ethoxy-4-methyl-phenoxy)-acetic acid
Reactant of Route 2
Reactant of Route 2
(2-Ethoxy-4-methyl-phenoxy)-acetic acid
Reactant of Route 3
Reactant of Route 3
(2-Ethoxy-4-methyl-phenoxy)-acetic acid
Reactant of Route 4
Reactant of Route 4
(2-Ethoxy-4-methyl-phenoxy)-acetic acid
Reactant of Route 5
Reactant of Route 5
(2-Ethoxy-4-methyl-phenoxy)-acetic acid
Reactant of Route 6
Reactant of Route 6
(2-Ethoxy-4-methyl-phenoxy)-acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.